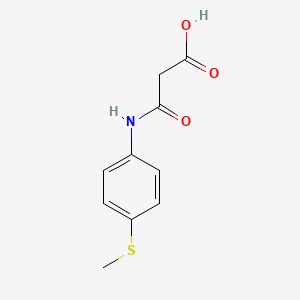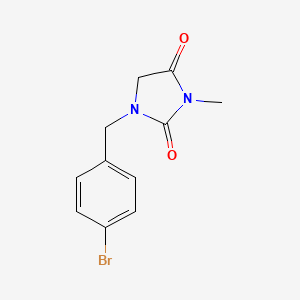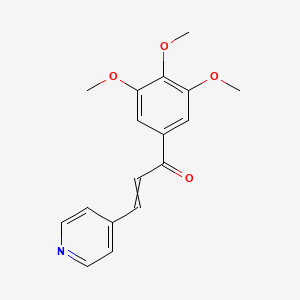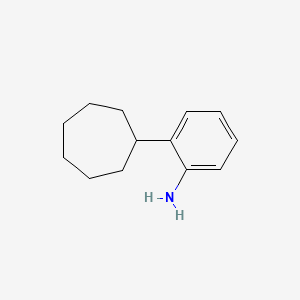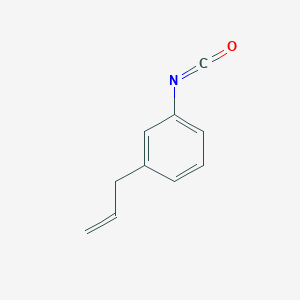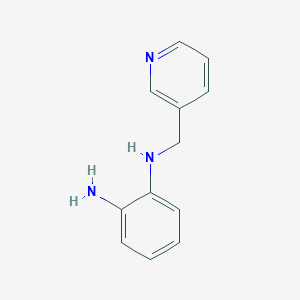
N1-(3-Pyridinylmethyl)-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Pyridinylmethyl)-1,2-benzenediamine is an organic compound that features a pyridine ring attached to a benzenediamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Pyridinylmethyl)-1,2-benzenediamine typically involves the reaction of 3-pyridinemethanamine with 1,2-benzenediamine under specific conditions. One common method involves the use of a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These methods offer advantages such as increased efficiency, safety, and scalability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Applications De Recherche Scientifique
N1-(3-Pyridinylmethyl)-1,2-benzenediamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(3-Pyridinylmethyl)-1,2-benzenediamine involves its interaction with specific molecular targets. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
N1-(3-Pyridinylmethyl)-1,2-benzenediamine can be compared with other similar compounds, such as:
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and benzenediamine moieties in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
73933-53-6 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-N-(pyridin-3-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9,13H2 |
Clé InChI |
GZQLRUIXBWJYBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
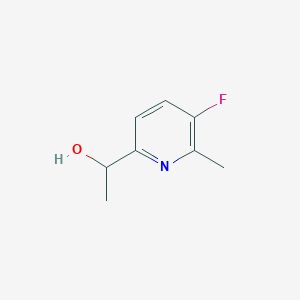
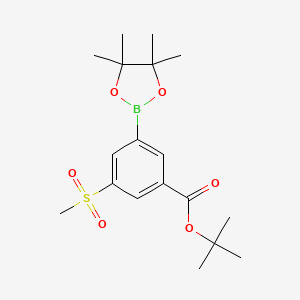
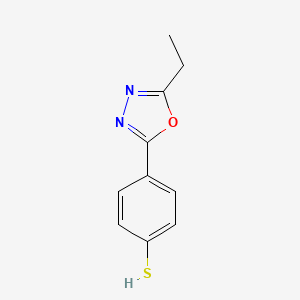
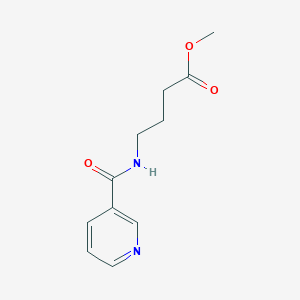
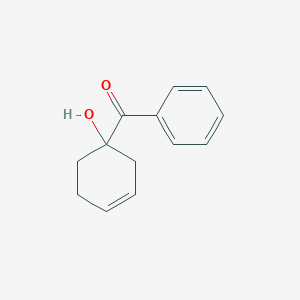
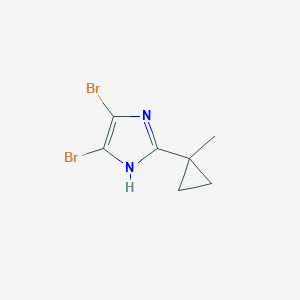
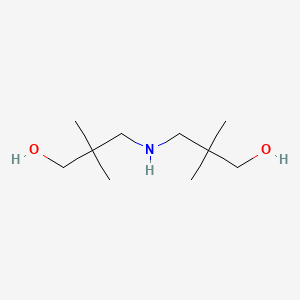
![N-[2-(2-hydroxy-phenyl)-ethyl]-methanesulfonamide](/img/structure/B8518891.png)
